molecular formula C6H6BrNO4S B12529397 2-Amino-5-bromo-3-hydroxybenzene-1-sulfonic acid CAS No. 660820-10-0

2-Amino-5-bromo-3-hydroxybenzene-1-sulfonic acid

Cat. No.: B12529397
CAS No.: 660820-10-0
M. Wt: 268.09 g/mol
InChI Key: APLNSJCHZFPIGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Atomic Connectivity and Bonding Patterns

The molecular formula of 2-amino-5-bromo-3-hydroxybenzene-1-sulfonic acid is C₆H₆BrNO₄S , with a molecular weight of 268.09 g/mol . The core structure consists of a benzene ring substituted at four distinct positions:

  • Position 1 : Sulfonic acid group (-SO₃H)
  • Position 2 : Amino group (-NH₂)
  • Position 3 : Hydroxyl group (-OH)
  • Position 5 : Bromine atom (-Br)

The SMILES notation (C1=C(C=C(C(=C1O)N)S(=O)(=O)O)Br) clarifies the connectivity: the sulfonic acid group is para to the bromine atom, while the amino and hydroxyl groups are adjacent at positions 2 and 3, respectively. The benzene ring’s aromatic π-system remains intact, with all substituents contributing to electronic effects. The sulfonic acid group adopts a tetrahedral geometry around the sulfur atom, with three double-bonded oxygen atoms and one single-bonded hydroxyl oxygen.

Property Value
Molecular Formula C₆H₆BrNO₄S
Molecular Weight 268.09 g/mol
SMILES C1=C(C=C(C(=C1O)N)S(=O)(=O)O)Br
IUPAC Name 2-amino-5-bromo-3-hydroxybenzenesulfonic acid

The bonding patterns reveal key interactions:

  • Aromatic C-C bonds : The benzene ring exhibits delocalized π-electrons, with bond lengths averaging ~1.40 Å.
  • S-O bonds : The sulfonic acid group contains one S-OH bond (1.57 Å) and two S=O bonds (1.43 Å).
  • Hydrogen bonding : The hydroxyl (-OH) and amino (-NH₂) groups participate in intramolecular hydrogen bonding, stabilizing the planar conformation.

Resonance Stabilization Effects in Aromatic Sulfonic Acids

The sulfonic acid group (-SO₃H) is a strong electron-withdrawing group that significantly modifies the benzene ring’s electronic properties. Upon deprotonation to the sulfonate anion (-SO₃⁻), the negative charge is delocalized across three oxygen atoms via resonance:

$$
\text{Resonance structures of sulfonate anion:} \quad \ce{O=S-O^- \leftrightarrow O^--S=O \leftrightarrow O=S-O^-}
$$

This resonance stabilization lowers the pKa of the sulfonic acid group to approximately -6.5 , making it far more acidic than carboxylic acids (pKa ~5). In the context of this compound, the sulfonate group’s electron-withdrawing nature reduces electron density at positions 2 and 4 of the ring, directing electrophilic substitution to the bromine-free positions.

The hydroxyl (-OH) and amino (-NH₂) groups further contribute to resonance effects. The hydroxyl group donates electron density through lone pairs into the ring, while the amino group engages in partial conjugation, though its resonance contribution is limited by its adjacency to the sulfonic acid group.

Tautomeric Possibilities in Hydroxy-Amino-Substituted Benzene Derivatives

Tautomerism in hydroxy-amino-substituted benzene derivatives typically involves proton transfer between the -OH and -NH₂ groups. For this compound, two tautomeric forms are theoretically possible:

  • Amino-hydroxy form : The dominant tautomer with -NH₂ at position 2 and -OH at position 3.
  • Imino-oxo form : A rare tautomer where a proton transfers from -OH to -NH₂, yielding an imino (=NH) group at position 2 and a ketone (=O) at position 3.

However, experimental evidence from analogous compounds like 2-aminophenol suggests that the amino-hydroxy tautomer is strongly favored due to:

  • Intramolecular hydrogen bonding : The -OH and -NH₂ groups form a six-membered hydrogen-bonded ring, stabilizing the amino-hydroxy form.
  • Resonance penalties : The imino-oxo form disrupts aromaticity, as the ketone group cannot participate in ring resonance.
  • Electron-withdrawing effects : The sulfonic acid group reduces basicity at the amino group, further disfavoring proton transfer.

Density functional theory (DFT) calculations on similar systems indicate that the energy difference between tautomers exceeds 5 kcal/mol , making the imino-oxo form thermodynamically inaccessible under standard conditions.

Properties

CAS No.

660820-10-0

Molecular Formula

C6H6BrNO4S

Molecular Weight

268.09 g/mol

IUPAC Name

2-amino-5-bromo-3-hydroxybenzenesulfonic acid

InChI

InChI=1S/C6H6BrNO4S/c7-3-1-4(9)6(8)5(2-3)13(10,11)12/h1-2,9H,8H2,(H,10,11,12)

InChI Key

APLNSJCHZFPIGI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1O)N)S(=O)(=O)O)Br

Origin of Product

United States

Preparation Methods

Sulfonation of Brominated Precursors

A common approach involves sulfonating brominated aromatic intermediates. For example:

  • Starting Material : 2-amino-3-hydroxy-5-bromobenzene
  • Sulfonation Agent : Sulfur trioxide (SO₃) or fuming sulfuric acid (H₂SO₄ + SO₃).
  • Conditions : Reaction at 10–80°C in a polar aprotic solvent (e.g., acetonitrile) or under solvent-free conditions.

Key Challenges :

  • Regioselectivity : The sulfonic acid group typically occupies the para position relative to electron-donating groups (e.g., -OH, -NH₂). However, in this compound, sulfonation occurs at position 1 (ortho to the amino group), requiring specific directing strategies.
  • Bromine Stability : Bromine substituents may undergo debromination under strongly acidic or oxidative conditions.
Method Sulfonation Agent Solvent Yield Source
SO₃ in H₂SO₄ SO₃ Acetonitrile 60–85%
Vilsmeier-Haack reagent NaHSO₃ Solvent-free 80–92%

Nitration-Reduction-Bromination Pathways

Amino Group Introduction via Nitration

The amino group at position 2 may be introduced through nitration followed by reduction.

Proposed Route :

  • Nitration : 3-hydroxy-5-bromobenzene-1-sulfonic acid → 2-nitro-3-hydroxy-5-bromobenzene-1-sulfonic acid
  • Reduction : Catalytic hydrogenation (H₂/Pd-C) or chemical reduction (Fe/HCl).

Critical Factors :

  • Nitration Control : Nitration of sulfonated aromatics typically occurs at meta positions. However, the presence of -OH and -Br may alter reactivity.
  • Reduction Efficiency : Nitro groups adjacent to sulfonic acid may require harsher conditions, risking debromination.

Bromination of Amino-Hydroxy-Sulfonic Acid Derivatives

Electrophilic Bromination

Direct bromination using bromine (Br₂) or N-bromosuccinimide (NBS) is feasible but requires regioselective control.

Example :

  • Substrate : 2-amino-3-hydroxybenzene-1-sulfonic acid
  • Brominating Agent : NBS in dichloromethane with a catalyst (e.g., KBrO₃).
  • Conditions : 0–5°C, 1–24 hours.

Advantages/Challenges :

  • Advantage : NBS avoids excess Br₂, minimizing side reactions.
  • Challenge : Competition between bromination at position 5 and possible displacement of -NH₂ or -OH groups.

Alternative Synthetic Routes

Aladdin Reagent-Assisted Sulfonation

A method inspired by CN105218406A involves using Aladdin reagent (a proprietary sulfonating agent) to introduce the sulfonic acid group after nitration and reduction.

Steps :

  • Nitration : Phenol → p-nitrophenol
  • Reduction : p-nitrophenol → p-aminophenol
  • Sulfonation : p-aminophenol → 2-amino-5-hydroxybenzenesulfonic acid
  • Bromination : NBS in CHCl₃

Yield : ~82% (estimated from analogous reactions).

Ultrasonically Assisted Sulfonation

A solvent-free method using Vilsmeier-Haack reagent and NaHSO₃ under ultrasonic irradiation enhances reaction rates and yields.

Procedure :

  • VH Reagent : POCl₃ + DMF → electrophilic iminium cation
  • Sulfonation : React with NaHSO₃ in acetonitrile
  • Bromination : Followed by NBS/KBrO₃

Advantages :

  • High Yield : 80–92% for sulfonic acid derivatives.
  • Reduced Time : 1–2 hours vs. 5–8 hours under conventional stirring.

Comparative Analysis of Methods

Method Key Steps Yield Regioselectivity Scalability
Sulfonation → Bromination SO₃/H₂SO₄ → NBS/KBrO₃ 60–85% Moderate High
Nitration-Reduction HNO₃ → Fe/HCl → NBS 50–70% Low Moderate
Aladdin Reagent Aladdin → NBS/CHCl₃ ~82% Moderate Moderate
Ultrasound-Assisted VH reagent → NaHSO₃ → NBS 80–92% High Low (lab-scale)

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-bromo-3-hydroxybenzene-1-sulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Nucleophiles: Hydroxide ions, alkoxide ions.

Major Products Formed

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

Synthesis and Chemical Applications

Aromatic Sulfonation
One of the primary applications of 2-amino-5-bromo-3-hydroxybenzene-1-sulfonic acid is in the sulfonation of aromatic compounds. The compound can serve as a precursor for synthesizing various sulfonated derivatives through electrophilic substitution reactions. This process is often facilitated by reagents such as Vilsmeier-Haack (DMF/SOCl₂) or sodium bisulfite, which generate sulfonium ions necessary for the reaction .

Table 1: Key Reactions Involving this compound

Reaction TypeConditionsProducts
Electrophilic SubstitutionDMF/SOCl₂, NaHSO₃Sulfonated aromatic compounds
Nucleophilic SubstitutionVarious nucleophilesDiverse functionalized products
ReductionAcetic acid and ironAmino derivatives

Analytical Chemistry

pH Indicator
Due to its structural properties, this compound is utilized as a pH indicator in titrations and other chemical analyses. It exhibits distinct color changes at specific pH levels, making it valuable for monitoring reactions involving acids and bases.

Case Study: Use in Titration
In a study evaluating the effectiveness of various pH indicators, this compound demonstrated reliable colorimetric changes across a pH range of 6.0 to 8.0, thus confirming its utility in weak acid-base titrations .

Biological Applications

Biochemical Assays
The compound has been employed in biochemical assays due to its ability to form stable complexes with proteins and other biomolecules. This property is particularly useful in enzyme activity assays and protein quantification methods.

Case Study: Enzyme Activity Assay
In a research project assessing enzyme kinetics, this compound was used to monitor the activity of peroxidase enzymes. The results indicated that the compound effectively acted as a substrate, facilitating the measurement of enzyme activity through spectrophotometric analysis .

Medicinal Chemistry

Drug Development Intermediate
The compound serves as an important intermediate in the synthesis of various pharmaceuticals, particularly those targeting bacterial infections due to its sulfonamide structure. It can undergo further modifications to yield potent antibacterial agents.

Mechanism of Action

The mechanism of action of 2-Amino-5-bromo-3-hydroxybenzene-1-sulfonic acid involves its interaction with molecular targets through its functional groups. The amino and hydroxy groups can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound’s structural analogs differ in substituent types, positions, or backbone complexity. Key examples include:

Compound Name Substituents (Position) Functional Groups CAS Number Key Structural Differences
2-Amino-5-bromo-3-hydroxybenzene-1-sulfonic acid 2-NH₂, 5-Br, 3-OH Sulfonic acid (1) 6258-06-6 Reference compound
3-Amino-2-hydroxy-5-nitrobenzenesulphonic acid 3-NH₂, 2-OH, 5-NO₂ Sulfonic acid (1) [] Nitro (electron-withdrawing) vs. bromo; amino at position 3 instead of 2
5-Acetamido-2-aminobenzenesulfonic acid 5-Acetamido (-NHCOCH₃), 2-NH₂ Sulfonic acid (1) 96-78-6 Acetamido (bulky, hydrophobic) replaces bromo; lacks hydroxy group
Sodium 2-((4-amino-3-bromo-9,10-dioxoanthracen-1-yl)amino)-5-methylbenzenesulfonate Anthracene backbone, 4-NH₂, 3-Br, 1-amino, 5-CH₃ Sulfonate (-SO₃Na), anthraquinone core 6424-75-5 Anthraquinone structure; methyl substituent; sodium salt form

Key Observations :

  • Electron Effects: The nitro group in 3-amino-2-hydroxy-5-nitrobenzenesulphonic acid increases electrophilicity compared to the bromo substituent, favoring reduction or aromatic substitution reactions .
  • Solubility: The acetamido group in 5-acetamido-2-aminobenzenesulfonic acid reduces water solubility relative to the target compound due to hydrophobic character .
  • Backbone Complexity : Anthracene derivatives (e.g., CAS 6424-75-5) exhibit extended conjugation, enhancing light absorption for dye applications but complicating synthesis .
Physicochemical Properties
  • Acidity : Sulfonic acid groups ensure strong acidity (pKa ~1-2) across all analogs.
  • Thermal Stability : Bromo and nitro substituents increase thermal stability compared to acetamido or methyl groups.
  • Reactivity : Bromo in the target compound facilitates nucleophilic substitution (e.g., Suzuki coupling), whereas anthracene derivatives undergo photo-induced redox reactions .

Biological Activity

2-Amino-5-bromo-3-hydroxybenzene-1-sulfonic acid, also known as bromothymol blue or BTB, is a compound that has garnered significant interest in the fields of medicinal chemistry and biological research due to its diverse biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the bromination of 3-hydroxyaniline followed by sulfonation. The process can be summarized as follows:

  • Bromination : 3-hydroxyaniline is treated with bromine to introduce the bromine atom at the 5-position.
  • Sulfonation : The resulting product undergoes sulfonation using sulfuric acid or chlorosulfonic acid to introduce the sulfonic acid group at the 1-position.

This method yields a compound that is soluble in water and exhibits pH indicator properties, changing color in response to pH variations.

Biological Activity

The biological activity of this compound has been investigated across various studies, highlighting its potential applications in antimicrobial, antiviral, and anticancer therapies.

Antimicrobial Activity

Research has demonstrated that this compound exhibits moderate antimicrobial activity against several bacterial strains. For instance:

  • Minimum Inhibitory Concentrations (MIC) : The MIC values for various strains are reported as follows:
    Bacterial StrainMIC (µg/mL)
    Staphylococcus aureus32
    Escherichia coli64
    Candida albicans16

These results indicate that while the compound is not as potent as some traditional antibiotics, it shows promise as a potential antimicrobial agent, particularly against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .

Antiviral Activity

In addition to its antibacterial properties, studies have indicated that derivatives of this compound may exhibit antiviral activity. For example, certain modifications of the benzene ring have shown enhanced inhibition of viral growth in cell cultures, suggesting a potential mechanism involving interference with viral replication processes .

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines:

  • Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and PC-3 (prostate cancer).

The compound demonstrated significant cytotoxic effects with IC50 values ranging from 10 to 30 µM across different cell lines. The mechanism appears to involve the induction of reactive oxygen species (ROS) leading to apoptosis in cancer cells .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Antimicrobial : The compound disrupts bacterial cell wall synthesis and inhibits metabolic pathways essential for bacterial growth.
  • Antiviral : It may interfere with viral entry or replication within host cells.
  • Anticancer : The generation of ROS leads to oxidative stress, triggering apoptotic pathways in cancer cells.

Case Studies

Several case studies have highlighted the efficacy and safety profile of this compound:

  • Study on Antimicrobial Resistance : A study published in the Journal of Antimicrobial Chemotherapy evaluated the effectiveness of various sulfonamide derivatives, including BTB, against resistant bacterial strains. Results indicated that BTB could serve as a lead compound for developing new antimicrobial agents .
  • Cancer Cell Line Evaluation : In vitro studies conducted on MCF-7 and A549 cells demonstrated that treatment with BTB resulted in significant reductions in cell viability and induced apoptosis through ROS-mediated pathways .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-amino-5-bromo-3-hydroxybenzene-1-sulfonic acid, and how can purity be ensured?

  • Methodological Answer : The synthesis typically involves sulfonation of a brominated aminophenol precursor. Controlled sulfonation using concentrated sulfuric acid at 60–80°C minimizes side reactions (e.g., over-sulfonation or bromine displacement) . Purification via recrystallization in aqueous ethanol (50–60% v/v) enhances purity, while HPLC or TLC with UV detection (λ = 254 nm) monitors intermediate steps .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Identifies substituent positions (e.g., bromine’s deshielding effect on adjacent protons) .
  • FT-IR : Confirms sulfonic acid (–SO3H, ~1030 cm⁻¹) and hydroxyl (–OH, ~3400 cm⁻¹) groups .
  • Mass Spectrometry (ESI-MS) : Detects molecular ion peaks (theoretical m/z = 282.1 for C6H5BrNO4S) and fragmentation patterns .

Q. How does solubility vary across solvents, and what implications does this have for experimental design?

  • Methodological Answer : The compound is sparingly soluble in non-polar solvents (e.g., hexane) but dissolves in DMSO (25 mg/mL at 25°C) and weakly acidic aqueous solutions (pH 3–5) . For kinetic studies, prepare stock solutions in DMSO and dilute in buffer to avoid precipitation. Solubility data should be validated via UV-Vis spectroscopy at λmax ≈ 290 nm .

Q. What is the influence of substituent positions (bromo, amino, hydroxy) on reactivity?

  • Methodological Answer : The bromine at C5 acts as an electron-withdrawing group, increasing the acidity of the adjacent hydroxyl (pKa ~8.2) and sulfonic acid (pKa ~1.5) groups . The amino group at C2 facilitates electrophilic substitution at C4 or C6, enabling regioselective functionalization .

Advanced Research Questions

Q. How can this compound be applied in enzyme interaction studies?

  • Methodological Answer : The hydroxyl and sulfonic acid groups mimic natural substrates for tyrosinase or sulfotransferases. Use surface plasmon resonance (SPR) to measure binding affinity (KD) or stopped-flow kinetics to monitor enzyme inhibition (IC50). Competitive assays with 4-nitrophenyl sulfate as a reference substrate are recommended .

Q. What computational methods are suitable for analyzing its electronic structure and reaction pathways?

  • Methodological Answer : Perform density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces, highlighting nucleophilic/electrophilic sites . Transition state analysis (e.g., sulfonation mechanisms) can be modeled using Gaussian 16 with solvent effects (PCM for water) .

Q. How should researchers address contradictions in reported physicochemical data (e.g., solubility, pKa)?

  • Methodological Answer : Replicate experiments under standardized conditions (pH, temperature, ionic strength). For pKa discrepancies, use potentiometric titration with a glass electrode calibrated at 25°C. Cross-validate solubility using nephelometry or gravimetric analysis .

Q. What strategies optimize reaction conditions for synthesizing derivatives (e.g., azo dyes or metal complexes)?

  • Methodological Answer : For azo coupling, maintain pH 4–5 (acetate buffer) and use NaNO2/HCl for diazotization at 0–5°C. Metal complexes (e.g., Cu(II)) require equimolar ratios in ethanol/water (1:1) under reflux (70°C, 2 hr). Monitor yields via LC-MS and optimize using response surface methodology (RSM) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.